molecular formula C15H15ClO2 B147088 1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene CAS No. 133492-62-3

1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene

Cat. No.: B147088
CAS No.: 133492-62-3
M. Wt: 262.73 g/mol
InChI Key: LJPPHDGCDAGFNV-UHFFFAOYSA-N
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Description

1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chlorine atom at the first position and a 4-[(4-ethoxyphenoxy)methyl] group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene typically begins with benzene as the core structure. The ethoxyphenoxy group and the chlorine atom are introduced through a series of substitution reactions.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation Reactions: The compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidation products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of reduced benzene derivatives with altered functional groups.

Scientific Research Applications

Chemistry

1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying substitution and reaction mechanisms in aromatic chemistry.

Biology

In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions between aromatic molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique structural features make it a valuable component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the ethoxyphenoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-4-[(4-methoxyphenoxy)methyl]-: Similar structure but with a methoxy group instead of an ethoxy group.

    Benzene, 1-chloro-4-[(4-hydroxyphenoxy)methyl]-: Similar structure but with a hydroxy group instead of an ethoxy group.

    Benzene, 1-chloro-4-[(4-phenoxy)methyl]-: Similar structure but without the ethoxy group.

Uniqueness

1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene is unique due to the presence of the ethoxyphenoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

133492-62-3

Molecular Formula

C15H15ClO2

Molecular Weight

262.73 g/mol

IUPAC Name

1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene

InChI

InChI=1S/C15H15ClO2/c1-2-17-14-7-9-15(10-8-14)18-11-12-3-5-13(16)6-4-12/h3-10H,2,11H2,1H3

InChI Key

LJPPHDGCDAGFNV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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